molecular formula C8H7BrFNO2 B15326768 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid

2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid

Cat. No.: B15326768
M. Wt: 248.05 g/mol
InChI Key: PDRXIUSMAVDCMD-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid (CAS 1270322-24-1) is a chiral organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This high-purity compound is supplied as a white to off-white powder and is characterized as an inhibitor for research applications . The presence of both amino and carboxylic acid functional groups on the chiral center, adjacent to the substituted phenyl ring, makes this molecule a valuable building block in organic synthesis. The specific bromo and fluoro substitutions on the phenyl ring are particularly significant for structure-activity relationship (SAR) studies in medicinal chemistry, as these halogens can influence binding affinity and metabolic stability. This compound is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals . It is recommended to store the product in a dark place, under an inert atmosphere, and at room temperature to maintain its stability and purity . As a key intermediate, it is utilized in the discovery and development of new active pharmaceutical ingredients (APIs) . Our supply is supported by comprehensive documentation, including a Certificate of Analysis (COA), MSDS, and characterization data (such as NMR and HPLC) to ensure it meets the rigorous standards required for scientific research .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-2-(3-bromo-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

PDRXIUSMAVDCMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.

    Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination. This step involves the introduction of an amino group at the alpha position. This can be done using reagents like ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

2-Amino-2-(4-bromophenyl)acetic acid (AS103310)

  • Key Differences : The absence of fluorine and positional isomerism of bromine may alter electronic properties and receptor binding.
  • Relevance : Used as a building block in drug synthesis, highlighting the importance of halogen positioning in bioactivity .

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531)

  • Substituents : Chlorine (5-position) and methoxy group (2-position).
  • Key Differences : Chlorine’s lower electronegativity compared to bromine and the methoxy group’s steric effects could reduce binding affinity in halogen-sensitive targets .

Non-Amino Acid Analogs with Similar Halogenated Phenyl Groups

2-(3-Bromo-5-fluorophenyl)acetic acid

  • Substituents: Same halogenated phenyl group but lacks the amino group.
  • Similarity Score : 0.86 (compared to target compound) .

(3-Bromo-2-Fluoro-Phenyl)-Acetic Acid

  • Substituents : Bromine (3-position), fluorine (2-position).

Bioactive α-Amino Acid Derivatives

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

  • Substituents : Isoxazole ring with a hydroxyl group instead of halogenated phenyl.
  • Biological Activity : NMDA receptor agonist; neurotoxic properties due to structural mimicry of glutamate .
  • Key Differences : The isoxazole ring enables distinct receptor interactions compared to halogenated aromatic systems.

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid

  • Substituents : Dichlorobenzyl group and alkyne chain.
  • Biological Activity : Inhibits collagenase (IC50 ≈ 10 µM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201 .
  • Key Differences : The extended alkyne chain and dichloro substitution enhance hydrophobic interactions, unlike the bromo-fluoro substitution in the target compound.

Comparative Data Table

Compound Name Substituents Biological Activity Key Interactions Reference
This compound 3-Br, 5-F on phenyl N/A (inferred) Potential halogen bonding
Ibotenic acid 3-hydroxyisoxazol-5-yl NMDA receptor agonist Hydrogen bonding, mimicry
2-Amino-2-(4-bromophenyl)acetic acid 4-Br on phenyl Building block Halogen-π interactions
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Cl, alkyne chain Collagenase inhibitor (IC50 ~10 µM) H-bond with Gln215, π-π with Tyr201

Research Findings and Implications

  • Substituent Position : The 3-bromo-5-fluoro substitution in the target compound may enhance halogen bonding and dipole interactions compared to analogs with meta- or para-halogens .
  • Amino Group Critical: The absence of the α-amino group in analogs like 2-(3-bromo-5-fluorophenyl)acetic acid eliminates chiral recognition and receptor binding capabilities .
  • Biological Potential: Structural similarities to ibotenic acid suggest possible CNS activity, though bromo-fluoro substitution likely redirects activity away from glutamate receptors toward halogen-sensitive targets .

Biological Activity

2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships. The compound's unique halogen substitutions may influence its reactivity and biological efficacy, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group attached to an acetic acid moiety, alongside a phenyl ring with both bromine and fluorine substituents. This specific substitution pattern can significantly affect its pharmacological properties.

1. Neurotransmitter Modulation

Research indicates that this compound acts as a non-selective antagonist at certain neurotransmitter receptors, which may contribute to its therapeutic effects in neurological disorders. The modulation of neurotransmitter systems is critical in the treatment of conditions such as depression and anxiety disorders.

2. Anticancer Activity

Studies have demonstrated that fluorinated compounds often exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. For instance, the introduction of fluorine can increase lipophilicity, potentially improving cellular uptake and bioavailability. In vitro assays have shown that related compounds with similar structural features can inhibit tumor growth effectively in various cancer cell lines .

3. Pain Management

The compound has been evaluated for its effects on P2X3 receptors , which are implicated in pain sensation. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antagonistic activity against these receptors, indicating potential use in neuropathic pain management .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of various enzymes, influencing biochemical pathways relevant to its therapeutic applications. Ongoing research aims to elucidate these mechanisms further.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityIC50 Value
2-Amino-2-(4-bromophenyl)acetic AcidAntagonist at neurotransmitter receptorsNot specified
Compound 14h (related structure)Antinociceptive effects in neuropathic pain models375 nM
Fluorinated derivativesInhibition of cancer cell growthIC50 values ranging from 0.32 µM to 1.85 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid, and how can halogen positioning influence reaction efficiency?

  • Methodological Answer : A multi-step synthesis involving bromination/fluorination of the phenyl ring followed by α-amination of the acetic acid moiety is typical. For halogen positioning, regioselective electrophilic substitution (e.g., using NBS for bromination or Selectfluor for fluorination) is critical. Reaction conditions (temperature, catalyst) must be optimized to avoid undesired byproducts, as seen in analogous bromo-iodophenylacetic acid syntheses . Characterization of intermediates via 1H NMR^1 \text{H NMR} (monitoring aromatic proton shifts) and 19F NMR^{19} \text{F NMR} ensures correct halogen placement .

Q. Which spectroscopic techniques are optimal for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR : 1H NMR^1 \text{H NMR} (δ 7.2–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for the α-amino group) and 19F NMR^{19} \text{F NMR} (δ -110 to -120 ppm for the fluorine substituent) are essential .
  • X-ray Crystallography : Resolves stereochemical ambiguity, as demonstrated for structurally related 2-amino-5-fluorobenzoic acid derivatives .
  • HPLC-MS : Confirms molecular weight (MW: ~262.04 g/mol) and purity (>95%) using a C18 column with a 0.1% TFA/acetonitrile gradient .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. Store at room temperature in a desiccator to prevent hydrolysis of the bromine substituent. Refer to safety guidelines for analogous brominated arylacetic acids, which emphasize avoiding skin contact due to potential halogen reactivity .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies arise from the compound’s amphiphilic nature (polar amino acid group vs. hydrophobic halogenated aryl ring). Use co-solvents like DMSO:water (1:1 v/v) for aqueous assays or THF:hexane for non-polar applications. Dynamic light scattering (DLS) can assess aggregation tendencies, while temperature-controlled solubility studies (4°C–37°C) refine protocols .

Q. What strategies are effective for designing enzyme inhibition assays targeting this compound?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging the bromine atom’s electron-withdrawing effects for active site interactions .
  • In Vitro Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., fluorescence quenching assays) with negative controls (unhalogenated analogs) to isolate halogen-specific effects .

Q. How can stereochemical purity be validated, particularly for enantiomeric forms?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) separates enantiomers. Compare retention times with racemic mixtures. Absolute configuration is confirmed via X-ray crystallography, as applied to (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride .

Q. How to address contradictory bioactivity data in different cell lines?

  • Methodological Answer : Perform dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) with standardized viability assays (MTT, resazurin). Normalize data to intracellular halogenase expression levels (via qPCR) to explain variability, as seen in fluorophenylacetic acid derivatives .

Data Analysis and Optimization

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or modifying the amino group to nitro). Evaluate bioactivity via high-throughput screening (HTS) and correlate with electronic parameters (Hammett σ constants) to quantify substituent effects. Statistical tools (PCA, QSAR models) identify critical structural motifs .

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